molecular formula C14H17NO2 B2469481 N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide CAS No. 2411279-47-3

N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide

Cat. No. B2469481
CAS RN: 2411279-47-3
M. Wt: 231.295
InChI Key: GCFSHAPCGDKHRX-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has gained popularity among recreational drug users due to its psychoactive effects. However, in recent years, MAB-CHMINACA has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

MAB-CHMINACA is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. When MAB-CHMINACA binds to CB1 receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of MAB-CHMINACA.
Biochemical and Physiological Effects
MAB-CHMINACA has been shown to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. MAB-CHMINACA has also been shown to impair memory and cognitive function.

Advantages and Limitations for Lab Experiments

MAB-CHMINACA has several advantages for lab experiments. It is relatively easy to synthesize and has potent effects on the CB1 receptor. However, MAB-CHMINACA has several limitations, including its potential for abuse and its psychoactive effects, which may confound experimental results.

Future Directions

Future research on MAB-CHMINACA should focus on its potential therapeutic applications, particularly in the treatment of cancer and pain. Additionally, further research is needed to understand the long-term effects of MAB-CHMINACA on the brain and other organs. Finally, research should be conducted to develop safer and more effective synthetic cannabinoids for medical use.

Synthesis Methods

The synthesis of MAB-CHMINACA involves several steps, including the reaction of 2-methoxybenzaldehyde with cyclobutanone to form 1-(2-methoxyphenyl)cyclobutan-1-ol. This intermediate compound is then reacted with prop-2-enoyl chloride in the presence of a base to form MAB-CHMINACA.

Scientific Research Applications

MAB-CHMINACA has been the subject of several scientific studies due to its potential therapeutic applications. One study found that MAB-CHMINACA has potent antitumor activity against human glioblastoma cells. Another study found that MAB-CHMINACA has potential as an analgesic, as it was able to reduce pain in mice.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-13(16)15-14(9-6-10-14)11-7-4-5-8-12(11)17-2/h3-5,7-8H,1,6,9-10H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFSHAPCGDKHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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